Cas no 87701-68-6 (Alismoxide)

Alismoxide structure
Alismoxide structure
Nome do Produto:Alismoxide
N.o CAS:87701-68-6
MF:C15H26O2
MW:238.365745067596
MDL:MFCD13195570
CID:61113
PubChem ID:10988340

Alismoxide Propriedades químicas e físicas

Nomes e Identificadores

    • Alismoxide
    • (1S,3aR,4R,8aS)-1,2,3,3a,4,5,6,8a-Octahydro-1,4-dimethyl-7-(1-methylethyl)-1,4-azulenediol
    • (+)-Alismoxide
    • 1,4-Azulenediol,1,2,3,3a,4,5,6,8a-octahydro-1,4-dimethyl-7-(1-methylethyl)-, (1S,3aR,4R,8aS)-
    • Nephalbidol
    • 9082AF
    • AK548047
    • N1054
    • 701A686
    • (1S,3aR,4R,8aS)-1,2,3,3a,4,5,6,8a-Octahydro-1,4-dimethyl-7-(1-methylethyl)-1,4-azulenediol (ACI)
    • 4β,10α-Dihydroxy-1αH,5βH-guai-6-ene
    • AKOS030632801
    • MFCD13195570
    • (1S,3aR,4R,8aS)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol
    • (1S,3aR,4R,8aS)-7-isopropyl-1,4-dimethyl-1,2,3,3a,4,5,6,8a-octahydroazulene-1,4-diol
    • AS-56209
    • HY-N0426
    • AC-34275
    • CHEMBL2386511
    • 87701-68-6
    • CS-3653
    • DA-60913
    • (1S,3AR,4R,8AS)-7-ISOPROPYL-1,4-DIMETHYL-2,3,3A,5,6,8A-HEXAHYDROAZULENE-1,4-DIOL
    • MDL: MFCD13195570
    • Inchi: 1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13+,14-,15+/m1/s1
    • Chave InChI: IWQURBSTAIRNAE-BARDWOONSA-N
    • SMILES: C[C@@]1(CC[C@H]2[C@@](CCC(=C[C@H]12)C(C)C)(O)C)O

Propriedades Computadas

  • Massa Exacta: 238.19328g/mol
  • Carga de Superfície: 0
  • XLogP3: 2.1
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Ligações Rotativas: 1
  • Massa monoisotópica: 238.19328g/mol
  • Massa monoisotópica: 238.19328g/mol
  • Superfície polar topológica: 40.5Ų
  • Contagem de Átomos Pesados: 17
  • Complexidade: 334
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Peso Molecular: 238.37

Propriedades Experimentais

  • Cor/Forma: Oil
  • Densidade: 1.024
  • Ponto de Fusão: 140-142 ºC
  • Ponto de ebulição: 343.228℃ at 760 mmHg
  • Ponto de Flash: 153.902 °C
  • PSA: 40.46000
  • LogP: 2.89080

Alismoxide Informações de segurança

  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Alismoxide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6S2247-100 mg
Alismoxide
87701-68-6 99.91%
100MG
¥7234.00 2022-03-01
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn5108-20mg
Alismoxide
87701-68-6 98%
20mg
¥2169.00 2023-09-07
eNovation Chemicals LLC
Y1054445-5mg
Alismoxide
87701-68-6 98+%
5mg
$265 2023-09-04
Chengdu Biopurify Phytochemicals Ltd
BP0135-20mg
Alismoxide
87701-68-6 98%
20mg
$260 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP0135-10mg
Alismoxide
87701-68-6 98%
10mg
$165 2023-09-19
Ambeed
A301961-50mg
(1S,3aR,4R,8aS)-7-isopropyl-1,4-dimethyl-1,2,3,3a,4,5,6,8a-octahydroazulene-1,4-diol
87701-68-6 98%
50mg
$263.0 2024-08-02
A2B Chem LLC
AH85463-1000mg
Alismoxide
87701-68-6 98% by HPLC
1000mg
$6608.00 2024-04-19
A2B Chem LLC
AH85463-5mg
Alismoxide
87701-68-6 98% by HPLC
5mg
$160.00 2024-04-19
A2B Chem LLC
AH85463-100mg
Alismoxide
87701-68-6 98% by HPLC
100mg
$1311.00 2024-04-19
Ambeed
A301961-100mg
(1S,3aR,4R,8aS)-7-isopropyl-1,4-dimethyl-1,2,3,3a,4,5,6,8a-octahydroazulene-1,4-diol
87701-68-6 98%
100mg
$446.0 2024-08-02

Alismoxide Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 20 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Syntheses of (+)-Alismoxide and (+)-4-epi-Alismoxide
Blay, Gonzalo; et al, Journal of Organic Chemistry, 2006, 71(20), 7866-7869

Método de produção 2

Condições de reacção
1.1 Solvents: Ethanol ,  Benzene ;  rt
1.2 Reagents: Nickel ;  30 min, rt
1.3 Reagents: Nickel ;  30 min, rt
1.4 Reagents: Nickel ;  30 min, rt
1.5 Reagents: Nickel ;  30 min, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 20 min, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Syntheses of (+)-Alismoxide and (+)-4-epi-Alismoxide
Blay, Gonzalo; et al, Journal of Organic Chemistry, 2006, 71(20), 7866-7869

Método de produção 3

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  rt
1.2 Reagents: Phosphinic acid Solvents: Water ;  90 min, rt
1.3 Reagents: Phosphinic acid Solvents: Water ;  3 h, rt
1.4 Reagents: Phosphinic acid Solvents: Water ;  30 min, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Solvents: Ethanol ,  Benzene ;  rt
2.2 Reagents: Nickel ;  30 min, rt
2.3 Reagents: Nickel ;  30 min, rt
2.4 Reagents: Nickel ;  30 min, rt
2.5 Reagents: Nickel ;  30 min, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 20 min, rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Syntheses of (+)-Alismoxide and (+)-4-epi-Alismoxide
Blay, Gonzalo; et al, Journal of Organic Chemistry, 2006, 71(20), 7866-7869

Método de produção 4

Condições de reacção
Referência
Sesquiterpenoids from muriceides collaris
Shi, Xue-feng; et al, Yaoxue Xuebao, 2015, 50(9), 1156-1160

Método de produção 5

Condições de reacção
Referência
Sesquiterpenoids from muriceides collaris
Shi, Xue-feng; et al, Yaoxue Xuebao, 2015, 50(9), 1156-1160

Método de produção 6

Condições de reacção
1.1 Reagents: Tosylhydrazine Solvents: Ethanol ;  90 min, reflux; reflux → rt
1.2 Solvents: Chloroform ;  rt → -50 °C
1.3 Reagents: Benzoic acid Solvents: Tetrahydrofuran ;  30 min, -50 °C
1.4 Reagents: Sodium acetate ;  -50 °C; -50 °C → reflux; 1 h, reflux
2.1 Solvents: Tetrahydrofuran ;  rt
2.2 Reagents: Phosphinic acid Solvents: Water ;  90 min, rt
2.3 Reagents: Phosphinic acid Solvents: Water ;  3 h, rt
2.4 Reagents: Phosphinic acid Solvents: Water ;  30 min, rt
2.5 Reagents: Sodium bicarbonate Solvents: Water ;  rt
3.1 Solvents: Ethanol ,  Benzene ;  rt
3.2 Reagents: Nickel ;  30 min, rt
3.3 Reagents: Nickel ;  30 min, rt
3.4 Reagents: Nickel ;  30 min, rt
3.5 Reagents: Nickel ;  30 min, rt
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 20 min, rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Syntheses of (+)-Alismoxide and (+)-4-epi-Alismoxide
Blay, Gonzalo; et al, Journal of Organic Chemistry, 2006, 71(20), 7866-7869

Alismoxide Raw materials

Alismoxide Preparation Products

Alismoxide Fornecedores

Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:87701-68-6)Alismoxide
Número da Ordem:TB04562
Estado das existências:in Stock
Quantidade:5mg,10mg ,20mg ,50mg ,100mg,or customized
Pureza:>98%
Informação de Preços Última Actualização:Tuesday, 21 January 2025 17:57
Preço ($):price inquiry
Fornecedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:87701-68-6)Alismoxide
CRN0856
Pureza:≥98%
Quantidade:5mg/20mg/50mg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:87701-68-6)Alismoxide
A1205479
Pureza:99%/99%/99%
Quantidade:50mg/100mg/250mg
Preço ($):237.0/401.0/761.0